![molecular formula C23H27N3O2 B2798174 1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one CAS No. 1251545-96-6](/img/structure/B2798174.png)
1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
Applications De Recherche Scientifique
Novel Anticancer Agents
Research has shown that derivatives of benzimidazole, which share a structural similarity with 1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, exhibit a wide range of biological activities, including potential anticancer properties. Specifically, novel 1,2-disubstituted benzimidazoles have been synthesized and studied for their cytotoxic and apoptotic properties against lung cancer cell lines, demonstrating significant antitumor activity. These compounds showed remarkable selectivity and potency, indicating their potential as chemotherapeutic agents (Yurttaş et al., 2020).
NR1/2B N-methyl-D-aspartate Receptor Antagonists
Another application is in the development of selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. Derivatives similar to 1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one have been synthesized and identified as potent antagonists of the NMDA receptor, which plays a critical role in neuronal communication. These compounds have shown low nanomolar activity in both binding and functional assays, and some have demonstrated efficacy in animal models of pain, suggesting their potential use in treating conditions related to NMDA receptor dysfunction (Borza et al., 2007).
Poly(ADP-ribose) Polymerase Inhibitors
The compound and its derivatives have been explored for their role as poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of pharmacological inhibitors that have a significant impact on the treatment of cancer, particularly in exploiting the concept of synthetic lethality for therapeutic benefit. A specific derivative showed excellent potency against the PARP-1 enzyme, indicating its potential as a therapeutic agent in cancer treatment (Penning et al., 2010).
Antihypertensive Agents
In the realm of cardiovascular research, derivatives have been synthesized and tested for their potential as antihypertensive agents. Specifically, compounds incorporating similar structural motifs have been evaluated for their electrocardiographic, antiarrhythmic, vasorelaxing, and antihypertensive activities, as well as for their in-vitro nitric oxide (NO) releasing ability. Some of these compounds exhibited significant potency, comparable to existing antihypertensive drugs, suggesting their utility in treating cardiovascular diseases (Bhandari et al., 2009).
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found to interact with various cellular targets .
Mode of Action
It’s known that piperidine derivatives can play a significant role in pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and have a wide range of biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been found to interact with sigma receptors , which are involved in a large array of biological functions due to their ability to interact with various proteins and ion channels .
Result of Action
Piperidine derivatives have been found to have a wide range of biological and pharmacological activities .
Propriétés
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22(18-25-15-16-26(23(25)28)21-9-5-2-6-10-21)24-13-11-20(12-14-24)17-19-7-3-1-4-8-19/h1-10,20H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIYZQKPNTFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenylimidazolidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.